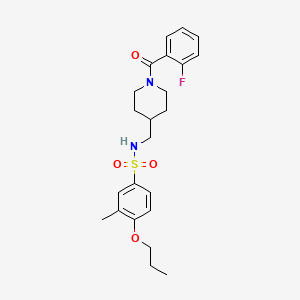
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H29FN2O4S and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H29FN2O4S with a molecular weight of 448.6 g/mol. It features a piperidine ring, a fluorobenzoyl group, and a sulfonamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN2O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1235354-43-4 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Fluorobenzoyl Group : Often involves acylation with fluorobenzoyl chloride.
- Attachment of the Propoxy and Sulfonamide Groups : This can be accomplished via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.
- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic effects in various areas:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties : Its ability to inhibit tumor growth has been evaluated in vitro and in vivo models.
- Neurological Effects : The compound's structure suggests potential as a treatment for neurodegenerative diseases by acting on monoamine oxidase (MAO) pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or fluorobenzoyl groups can significantly affect its potency and selectivity for biological targets. For instance:
- Substitutions on the benzene ring can enhance binding affinity to specific receptors.
- Alterations in the sulfonamide group can improve solubility and bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the efficacy of this compound:
- In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
- In Vivo Models : Animal studies demonstrated reduced tumor growth rates when treated with derivatives of this compound.
- Mechanistic Studies : Research on related piperidine derivatives indicated potential MAO-B inhibitory activity, suggesting relevance for neurodegenerative conditions such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-3-14-30-22-9-8-19(15-17(22)2)31(28,29)25-16-18-10-12-26(13-11-18)23(27)20-6-4-5-7-21(20)24/h4-9,15,18,25H,3,10-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYAHRLGSAKWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













